molecular formula C14H14N4O3 B5815941 N-(4,6-dimethylpyrimidin-2-yl)-3-methyl-4-nitrobenzamide

N-(4,6-dimethylpyrimidin-2-yl)-3-methyl-4-nitrobenzamide

Cat. No.: B5815941
M. Wt: 286.29 g/mol
InChI Key: GSMTWTGQSIDFIS-UHFFFAOYSA-N
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Description

N-(4,6-dimethylpyrimidin-2-yl)-3-methyl-4-nitrobenzamide is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and industry

Properties

IUPAC Name

N-(4,6-dimethylpyrimidin-2-yl)-3-methyl-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O3/c1-8-6-11(4-5-12(8)18(20)21)13(19)17-14-15-9(2)7-10(3)16-14/h4-7H,1-3H3,(H,15,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSMTWTGQSIDFIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC(=O)C2=CC(=C(C=C2)[N+](=O)[O-])C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

13.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47200684
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-dimethylpyrimidin-2-yl)-3-methyl-4-nitrobenzamide typically involves the reaction of 4,6-dimethyl-2-chloropyrimidine with 3-methyl-4-nitrobenzoic acid in the presence of a suitable base. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or dimethylformamide (DMF). The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve the use of microwave-assisted synthesis, which has been shown to significantly reduce reaction times and improve yields. Microwave-assisted synthesis involves the use of microwave irradiation to heat the reaction mixture, leading to faster reaction rates and fewer by-products .

Chemical Reactions Analysis

Types of Reactions

N-(4,6-dimethylpyrimidin-2-yl)-3-methyl-4-nitrobenzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4,6-dimethylpyrimidin-2-yl)-3-methyl-4-nitrobenzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Used as a corrosion inhibitor for mild steel in acidic environments.

Mechanism of Action

The mechanism of action of N-(4,6-dimethylpyrimidin-2-yl)-3-methyl-4-nitrobenzamide involves its interaction with specific molecular targets and pathways. For example, as a corrosion inhibitor, it adsorbs onto the metal surface, forming a protective layer that prevents corrosion. In biological systems, it may interact with enzymes or receptors, leading to its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4,6-dimethylpyrimidin-2-yl)-3-methyl-4-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its nitro group, for example, allows for specific reduction reactions that are not possible with other similar compounds .

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